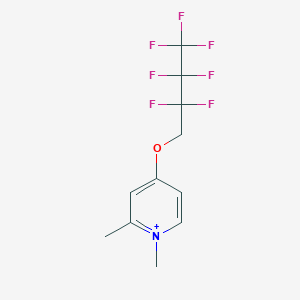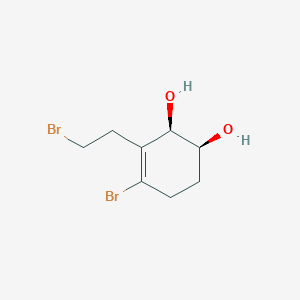
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol is an organic compound that belongs to the class of cyclohexene derivatives. This compound features a cyclohexene ring substituted with bromine atoms and hydroxyl groups, making it an interesting subject for chemical research due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol typically involves the bromination of a suitable cyclohexene precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene-1,2-dione, while reduction may produce a cyclohexane derivative.
Applications De Recherche Scientifique
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, such as its role in a biochemical reaction or its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R)-4-bromo-3-(2-chloroethyl)cyclohex-3-ene-1,2-diol: Similar structure but with chlorine instead of bromine.
(1S,2R)-4-bromo-3-(2-hydroxyethyl)cyclohex-3-ene-1,2-diol: Similar structure but with a hydroxyl group instead of a bromine atom.
Uniqueness
The uniqueness of (1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol lies in its specific substitution pattern and stereochemistry, which can influence its chemical reactivity and potential applications. The presence of two bromine atoms and two hydroxyl groups in a specific configuration makes it a valuable compound for studying stereoselective reactions and developing new synthetic methodologies.
Propriétés
Numéro CAS |
172484-96-7 |
|---|---|
Formule moléculaire |
C8H12Br2O2 |
Poids moléculaire |
299.99 g/mol |
Nom IUPAC |
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C8H12Br2O2/c9-4-3-5-6(10)1-2-7(11)8(5)12/h7-8,11-12H,1-4H2/t7-,8+/m0/s1 |
Clé InChI |
OGTUKHQQXUMHFY-JGVFFNPUSA-N |
SMILES isomérique |
C1CC(=C([C@H]([C@H]1O)O)CCBr)Br |
SMILES canonique |
C1CC(=C(C(C1O)O)CCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


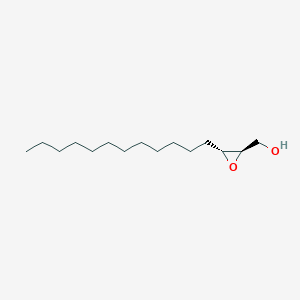
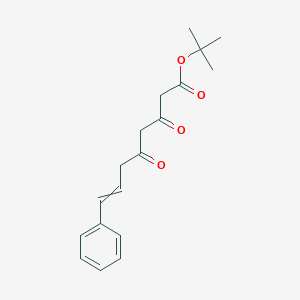
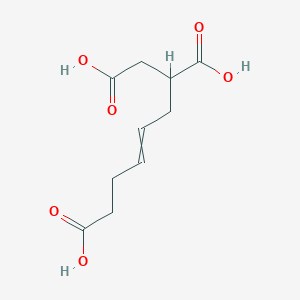
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
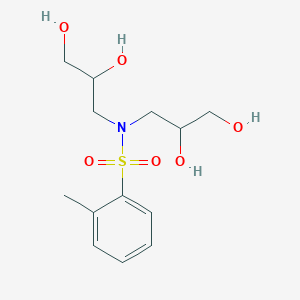
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
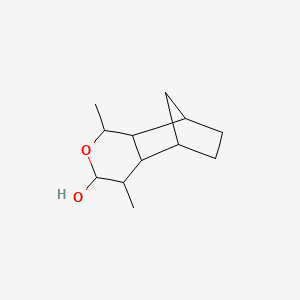
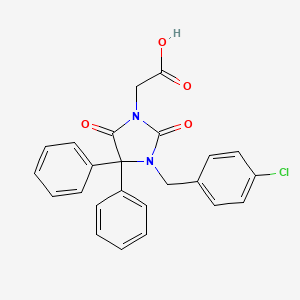



![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
